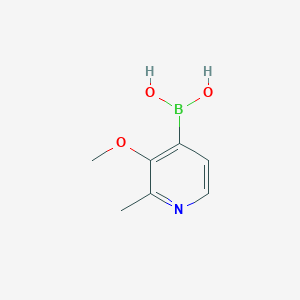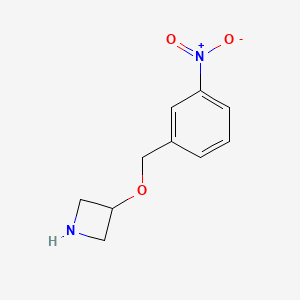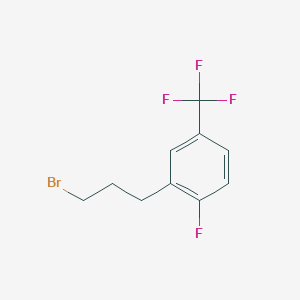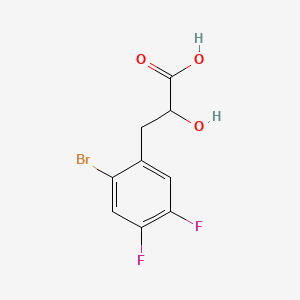![molecular formula C8H15N B13539614 (S)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13539614.png)
(S)-Bicyclo[2.2.2]octan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Bicyclo[222]octan-2-amine is a bicyclic amine compound with a unique structure that includes a bicyclo[222]octane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bicyclo[2.2.2]octan-2-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of bicyclo[2.2.2]octan-2-one using a chiral reducing agent. Another approach is the amination of bicyclo[2.2.2]octan-2-ol using a chiral amine source.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes or enzymatic methods to achieve high yields and enantiomeric purity. The choice of method depends on the desired scale and cost considerations.
化学反応の分析
Types of Reactions
(S)-Bicyclo[2.2.2]octan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include substituted bicyclo[2.2.2]octan-2-amines, imines, and nitriles, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(S)-Bicyclo[2.2.2]octan-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of (S)-Bicyclo[2.2.2]octan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets. The amine group can participate in hydrogen bonding and other interactions that contribute to the compound’s biological activity.
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A bicyclic amine with similar structural features but different chemical properties and applications.
(2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine:
Uniqueness
(S)-Bicyclo[2.2.2]octan-2-amine is unique due to its specific stereochemistry and the presence of the amine group, which allows for a wide range of chemical modifications and applications. Its rigid bicyclic structure also provides advantages in terms of stability and binding interactions with molecular targets.
特性
分子式 |
C8H15N |
|---|---|
分子量 |
125.21 g/mol |
IUPAC名 |
(2S)-bicyclo[2.2.2]octan-2-amine |
InChI |
InChI=1S/C8H15N/c9-8-5-6-1-3-7(8)4-2-6/h6-8H,1-5,9H2/t6?,7?,8-/m0/s1 |
InChIキー |
MCLJDHWIDXKUBS-RRQHEKLDSA-N |
異性体SMILES |
C1CC2CCC1C[C@@H]2N |
正規SMILES |
C1CC2CCC1CC2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


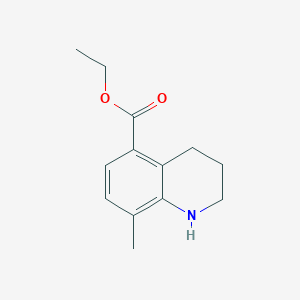

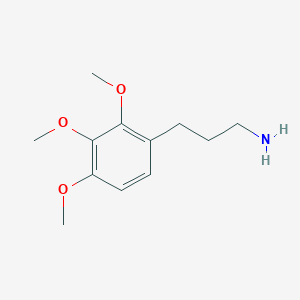
![(4-Chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13539554.png)

![rac-(1R,5S)-1-(aminomethyl)-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride](/img/structure/B13539561.png)


